5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine, also known as ATMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATMP is a small molecule that exhibits interesting biological activities, making it a promising candidate for drug development.
Scientific Research Applications
-
Scientific Field : Organic Chemistry
- Application Summary : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems. They have significant applications in the medical and pharmaceutical fields .
- Methods of Application : The study discusses the synthetic methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
- Results or Outcomes : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
-
Scientific Field : Radical Chemistry
- Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Methods of Application : The tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The trifluoromethylation of carbon-centered radical intermediates has significant applications in the development of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPNTGTHPIXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699465 | |
Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
2822-73-3 | |
Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.